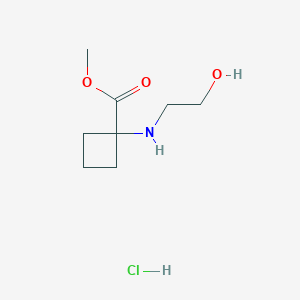

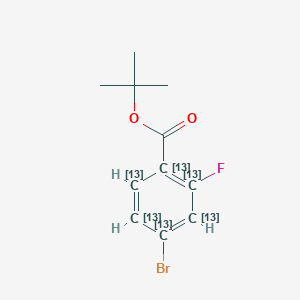

![molecular formula C16H16N4O4S B2717839 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide CAS No. 868978-73-8](/img/structure/B2717839.png)

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide

Descripción general

Descripción

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various methods. One such method involves the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . Another method involves a multicomponent reaction (MCR) developed by Groebke, which occurs between an aminoazine, aldehyde, and isonitrile to form 3-amine-substituted heterocycles .

Molecular Structure Analysis

Imidazo[1,2-a]pyridines are five-membered heterocyclic compounds with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . They contain two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, they can be functionalized through radical reactions via transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridines are generally white or colorless solids that are highly soluble in water and other polar solvents .

Aplicaciones Científicas De Investigación

Versatile Architectures for N-heterocyclic Carbenes

The imidazo[1,2-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes. This structure has been utilized to synthesize Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes and derivatives, indicating its potential for developing innovative carbene-based catalysts and materials (Alcarazo et al., 2005).

Novel Conformers in Drug Design

Research into the imidazo[1,2-a]pyridine scaffold has led to the synthesis of new N-acylhydrazones. This work has contributed to our understanding of molecular conformers, crucial for the design of new pharmaceuticals, by revealing the presence of two conformers of (E)-2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide, which are significant for drug design and development (Evrard et al., 2022).

Fluorescent Probes for Biological Imaging

The imidazo[1,2-a]pyridine derivatives have been explored for the development of turn-on fluorescent probes. These probes, such as the 2,4-dinitrobenzenesulfonate of imidazo[1,5-α]pyridine derivative, have shown great promise in the detection of thiols in aqueous solutions, offering a large Stokes shift, high sensitivity, and fast response. Such applications are critical for advancements in cellular imaging and diagnostics (Chen et al., 2017).

Catalysis through C-H Activation

The imidazo[1,2-a]pyridine framework has been effectively utilized in catalytic processes, particularly in the Cp*Rh(III)-catalyzed bis-cyanation of arylimidazo[1,2-α]pyridines via N-directed ortho double C-H activation. This methodology has shown broad functional group tolerance and high yields, demonstrating the scaffold's utility in facilitating complex organic transformations (Zhu et al., 2017).

Advances in Medicinal Chemistry

Imidazo[1,2-a]pyridine is recognized as a privileged scaffold in medicinal chemistry, offering a wide range of biological activities. Its derivatives have been extensively explored, revealing its versatility and importance in the development of enzyme inhibitors, receptor ligands, and anti-infectious agents. This progress underscores the scaffold's significant potential in drug discovery and pharmaceutical research (Enguehard-Gueiffier & Gueiffier, 2007).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to show significant biological activity against a variety of targets .

Mode of Action

It’s worth noting that compounds with similar structures have been synthesized and studied for their antimicrobial potency .

Biochemical Pathways

Similar compounds have been reported to have diverse bioactivity, affecting various biochemical pathways .

Pharmacokinetics

A similar compound was found to exhibit potent activity against certain pathogens, suggesting potential bioavailability .

Result of Action

Similar compounds have been reported to show significant biological and therapeutic value .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under different reaction conditions .

Direcciones Futuras

Imidazo[1,2-a]pyridines have shown promise in various areas of medicinal chemistry, and there is ongoing research into developing more effective compounds for treating various diseases . The development of new synthetic methods and the exploration of their biological activities are potential future directions .

Propiedades

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-12-5-6-14(20(21)22)10-15(12)25(23,24)17-8-7-13-11-19-9-3-2-4-16(19)18-13/h2-6,9-11,17H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARRUQVPUXBGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CN3C=CC=CC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319706 | |

| Record name | N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816755 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

868978-73-8 | |

| Record name | N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

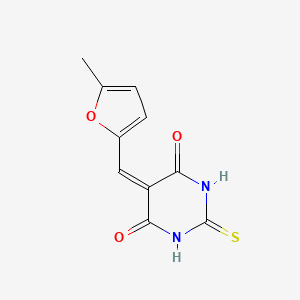

![(3As,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B2717756.png)

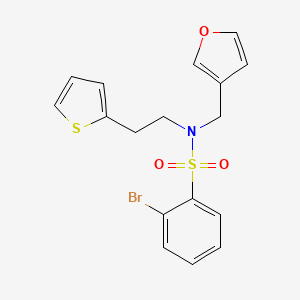

![5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2717764.png)

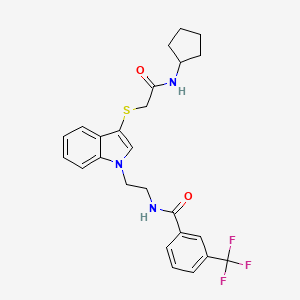

![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2717766.png)

![N-Spiro[2.5]octan-7-ylprop-2-enamide](/img/structure/B2717768.png)

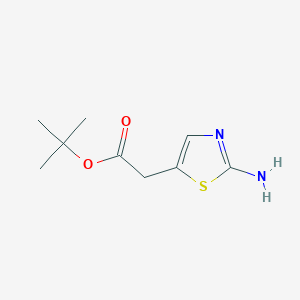

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2717774.png)

![4-[5-Methyl-1-(oxan-4-ylmethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2717776.png)

![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] heptanoate](/img/structure/B2717777.png)